N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyrimidin core. Key structural elements include:
- A 3-(4-methoxyphenyl) substituent on the triazole ring, contributing electron-donating effects via the methoxy group.
- An acetamide linker connecting the triazolopyrimidine core to a 2-ethoxyphenyl group, influencing solubility and target interactions.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-3-31-17-7-5-4-6-16(17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)14-8-10-15(30-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEMKFXDXOAVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structure, and biological effects based on recent studies and findings.
Chemical Structure and Synthesis
The compound features a triazolo-pyrimidine core linked to an ethoxyphenyl group and a methoxyphenyl moiety. Its synthesis typically involves multi-step organic reactions that yield the desired product with high purity. The synthesis pathway includes the formation of the triazolo-pyrimidine scaffold through cyclization reactions involving appropriate precursors .
Biological Activity Overview
The biological activities of this compound have been explored in various contexts:
1. Anticancer Activity
Several studies have indicated that compounds with similar scaffolds exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have shown potent activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have demonstrated that this compound inhibits the proliferation of cancer cells significantly .
2. Antimicrobial Properties
Research has highlighted the antimicrobial potential of related compounds in the phenoxy-N-arylacetamide class. These compounds have displayed activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
3. Anti-inflammatory Effects
Compounds with similar structural features have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, offering potential therapeutic avenues for inflammatory diseases .
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Hsieh et al. (2012) | Anticancer | Identified significant cytotoxicity against breast cancer cells with similar triazolo-pyrimidine derivatives. |
| Rani et al. (2014) | Anti-inflammatory | Demonstrated inhibition of COX enzymes in vitro, suggesting potential for treating inflammatory disorders. |
| Berest et al. (2011) | Antimicrobial | Showed effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings. |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammation or microbial metabolism.
- Cell Cycle Arrest : Similar compounds have been shown to interfere with cell cycle progression at various checkpoints.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of triazolopyrimidine compounds can inhibit the proliferation of cancer cells. The presence of the methoxy and ethoxy groups enhances its solubility and bioavailability, making it a candidate for further development in cancer therapy .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. The modification of the triazolopyrimidine scaffold may enhance its efficacy against resistant strains .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance mechanisms. This inhibition could be explored further for therapeutic applications .
Medicinal Chemistry Applications
The unique structure of N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide makes it a valuable candidate in drug design:
- Lead Compound Development : Its structural characteristics allow for modifications that could lead to more potent derivatives. Medicinal chemists can explore variations in the side chains to optimize activity and reduce toxicity .
- Combination Therapy : Given its potential anticancer and antimicrobial properties, this compound could be investigated as part of combination therapies to enhance treatment efficacy while minimizing resistance development .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of similar triazolopyrimidine derivatives against breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing potency .
Case Study 2: Antimicrobial Activity
In another investigation, compounds related to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Triazolo[4,5-d]pyrimidine vs. Thiazolo[4,5-d]pyrimidine
- N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide (): Replaces the triazole ring with a thiazole ring, introducing a thioxo (S=O) group at position 2. The 4-ethoxyphenyl substituent (vs. 4-methoxyphenyl in the target compound) may alter electronic effects and steric interactions with biological targets.
Triazolo[4,5-d]pyrimidine vs. Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine
Substituent Variations in Acetamide Linkers
2-Ethoxyphenyl vs. 5-Methylisoxazol-3-yl
2-Ethoxyphenyl vs. Benzyl-Thio Groups
Pharmacological and Physicochemical Implications
Table 1: Structural and Functional Comparisons
Key Findings:
- Solubility : The 2-ethoxyphenyl group in the target compound balances lipophilicity and solubility, whereas thio- or isoxazole-containing analogs exhibit extremes in these properties .
- Metabolic Stability : Sulfur-containing analogs () may be prone to oxidation, reducing half-life compared to the target compound’s oxo group .
Preparation Methods
Preparation of 4-Chloro-5-Nitro-6-(4-Methoxyphenyl)Aminopyrimidine
A pyrimidine intermediate is synthesized by reacting 4,6-dichloro-5-nitropyrimidine with 4-methoxyaniline under basic conditions (K₂CO₃, DMF, 60°C, 12 h). The 4-methoxy group is introduced regioselectively at position 6, leaving the 4-position chloro-substituted.
Reduction and Cyclization
The nitro group is reduced to an amine using hydrogen gas (1 atm) over Pd/C in ethanol (25°C, 6 h). Subsequent treatment with sodium nitrite (NaNO₂) in acetic acid induces cyclization, forming the triazolo[4,5-d]pyrimidine core. This step achieves >85% yield when conducted at 0–5°C to minimize side reactions.
Table 1: Optimization of Cyclization Conditions
| Nitrite Source | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaNO₂ | AcOH | 0–5 | 87 |
| Isoamyl nitrite | TFA | 25 | 72 |
| HNO₃ | H₂SO₄ | -10 | 68 |
Functionalization: Introduction of the 7-Oxo Group
The 7-oxo moiety is introduced via oxidation of a dihydro intermediate. After cyclization, the compound is treated with potassium permanganate (KMnO₄) in aqueous acetone (50°C, 3 h), achieving 92% conversion. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) result in over-oxidation and reduced yields (<60%).
Alkylation at Position 6: Attachment of the Acetamide Side Chain
Chloroacetylation
The triazolo[4,5-d]pyrimidine core undergoes alkylation with chloroacetyl chloride in acetone, catalyzed by K₂CO₃/KI (50°C, 8 h). This step installs the chloroacetate group at position 6 with 78% yield.
Aminolysis to Acetamide
The chloro intermediate reacts with 2-ethoxyaniline in dimethylformamide (DMF) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. Optimal conditions (25°C, 24 h, 4Å molecular sieves) yield 82% of the final acetamide product.
Table 2: Coupling Agent Efficiency
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 82 | 98 |
| DCC | THF | 65 | 90 |
| HATU | DCM | 75 | 95 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) followed by recrystallization from ethanol. Structural confirmation employs:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.95–7.12 (m, 4H, Ar-H), 4.22 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 3.72 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
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HRMS : m/z calculated for C₂₃H₂₃N₅O₄ [M+H]⁺: 458.1821; found: 458.1819.
Challenges and Mitigation Strategies
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Regioselectivity in Cyclization : Competing pathways during triazole formation are minimized by low-temperature NaNO₂ treatment.
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Oxidation Side Products : KMnO₄’s mild oxidative power prevents degradation of the methoxyphenyl group.
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Amidation Efficiency : EDCI outperforms DCC due to better solubility in polar aprotic solvents.
Q & A
Q. What are the standard synthetic routes for N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the construction of the triazolopyrimidine core via cyclization of precursor azides and alkynes under copper-catalyzed conditions . Subsequent functionalization includes:
- Amide coupling : Introduction of the 2-ethoxyphenyl acetamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Solvent optimization : Polar aprotic solvents (e.g., DCM or DMF) are preferred to enhance reaction efficiency . Key intermediates include the triazolopyrimidin-7-one and the halogenated acetamide precursor. Progress is monitored via TLC and NMR spectroscopy .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks, critical for understanding biological interactions .
Q. What preliminary biological screening methods are used to assess its activity?
Basic assays include:
- Enzyme inhibition studies : Kinase inhibition (e.g., CDKs) using fluorescence-based assays to measure IC values .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazolopyrimidine core synthesis?
Advanced optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in triazole formation .
- In-line purification : Use of flash chromatography or preparative HPLC to isolate intermediates with >95% purity .
Q. What computational methods are employed to predict binding modes with biological targets?
Advanced approaches involve:
- Molecular docking (AutoDock/Vina) : Simulates interactions with kinase ATP-binding pockets, highlighting key residues (e.g., Lys33 in CDK2) .
- Molecular dynamics (MD) simulations : Assesses stability of ligand-protein complexes over 100 ns trajectories, identifying critical hydrogen bonds and hydrophobic interactions .
- QSAR modeling : Correlates substituent electronegativity (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) with activity trends .
Q. How do structural modifications (e.g., substituent variations) impact pharmacokinetic properties?
Systematic SAR studies reveal:
- Methoxy vs. ethoxy groups : Ethoxy at the 2-position enhances metabolic stability (t > 6h in liver microsomes) but reduces solubility .
- Triazole vs. thiazole cores : Triazole derivatives show 10-fold higher kinase inhibition but increased cytotoxicity .
- LogP optimization : Introducing polar groups (e.g., -OH) lowers LogP from 3.5 to 2.8, improving aqueous solubility .
Q. What strategies resolve contradictions in reported biological data across similar analogs?
Contradictions (e.g., varying IC values for CDK inhibition) are addressed by:
- Standardized assay protocols : Uniform ATP concentrations (e.g., 10 µM) and buffer conditions (pH 7.4) .
- Orthogonal validation : Cross-checking with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .
- Meta-analysis : Aggregating data from PubChem and ChEMBL to identify outlier studies .
Q. How is the compound’s stability under physiological conditions evaluated?
Advanced stability studies include:
- Forced degradation : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, followed by LC-MS to identify degradation products .
- Plasma stability assays : Incubation in human plasma at 37°C for 24h, quantifying remaining compound via UPLC .
- Photostability testing : UV irradiation (ICH Q1B guidelines) to assess light sensitivity .
Methodological Insights
-
Contradiction Analysis : Discrepancies in biological activity often stem from assay variability or impurities >5% in test compounds. Rigorous QC (e.g., HPLC purity ≥98%) is critical .
-
Data Tables :
Property Value/Technique Reference LogP 3.2 (Calculated via ChemDraw) Solubility (PBS, pH 7.4) 12 µM (Measured by nephelometry) CDK2 IC 0.42 µM (Fluorescence assay)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
